Product packaging for 7-Chloro-2-heptyn-1-ol(Cat. No.:CAS No. 1002-50-2)

7-Chloro-2-heptyn-1-ol

Cat. No.: B3044555
CAS No.: 1002-50-2
M. Wt: 146.61 g/mol
InChI Key: VMFZOINJIILDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-heptyn-1-ol is a bifunctional organic compound that serves as a valuable synthetic intermediate and building block in organic chemistry. Its molecular structure, featuring both a chloro group and an alkynol moiety (a carbon-carbon triple bond adjacent to a hydroxyl group), allows it to participate in diverse chemical transformations. This makes it a versatile precursor for researchers in pharmaceutical, agrochemical, and materials science development . The dual functionality of this compound enables its application in key synthetic pathways. The reactive alkyne group can undergo reactions such as nucleophilic substitution and metal-catalyzed coupling (e.g., Sonogashira coupling) to construct more complex molecular architectures . Simultaneously, the chloro and hydroxyl groups offer additional sites for further chemical modification or functionalization, expanding its utility in creating specialized chemical entities . In the field of materials science, related alkynol compounds are investigated for their role in the preparation of polymers and resins . Furthermore, compounds with similar structures are utilized in specialized material formulations, such as serving as inhibitors in photoactivatable systems for controlling hydrosilylation reactions in silicone polymers and as components in the manufacture of skin-adhesive items and gels . Researchers value this compound for its potential in exploring novel reactions and developing new chemical products. Please note: The specific applications mentioned are derived from research on closely related chemical structures and are provided to illustrate the potential research utility of this class of compounds. This product is strictly for research use in a laboratory setting and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11ClO B3044555 7-Chloro-2-heptyn-1-ol CAS No. 1002-50-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1002-50-2

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

7-chlorohept-2-yn-1-ol

InChI

InChI=1S/C7H11ClO/c8-6-4-2-1-3-5-7-9/h9H,1-2,4,6-7H2

InChI Key

VMFZOINJIILDDE-UHFFFAOYSA-N

SMILES

C(CCCl)CC#CCO

Canonical SMILES

C(CCCl)CC#CCO

Origin of Product

United States

Reactivity and Mechanistic Investigations of 7 Chloro 2 Heptyn 1 Ol

Transformations Involving the Alkyne Moiety

The carbon-carbon triple bond in 7-chloro-2-heptyn-1-ol is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Electrophilic Additions to the Alkyne

Electrophilic addition reactions to alkynes proceed through the formation of a vinyl cation intermediate. The regioselectivity of these additions to a terminal alkyne like in this compound is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation.

One of the most common electrophilic additions is hydrohalogenation. The reaction of this compound with hydrogen halides (HX, where X = Cl, Br, I) is expected to yield a dihaloalkene. The initial addition of HX would place the hydrogen atom on the terminal carbon (C3) and the halide on the more substituted carbon (C2), following Markovnikov's rule. A second addition of HX would then lead to a geminal dihalide.

Another significant electrophilic addition is hydration. In the presence of a strong acid and a mercury(II) catalyst, the alkyne can undergo hydration to form an enol, which then tautomerizes to the more stable ketone. For a terminal alkyne, this reaction regioselectively produces a methyl ketone.

Table 1: Predicted Products of Electrophilic Addition to this compound

ReagentPredicted Major Product
HCl (1 eq.)7-Chloro-2-chloro-2-hepten-1-ol
HCl (2 eq.)7-Chloro-2,2-dichloroheptan-1-ol
H₂O, H₂SO₄, HgSO₄7-Chloro-2-oxoheptan-1-ol

Nucleophilic Additions to the Alkyne

While less common than electrophilic additions for simple alkynes, nucleophilic additions can occur, particularly with highly activated alkynes or under specific catalytic conditions. For this compound, the electron-withdrawing nature of the adjacent hydroxymethyl group can slightly enhance the electrophilicity of the alkyne, making it more susceptible to nucleophilic attack than an unsubstituted terminal alkyne.

The addition of nucleophiles such as alcohols, amines, and thiols to alkynes can be catalyzed by transition metals or strong bases. For instance, the base-catalyzed addition of an alcohol (alkoxide) to the alkyne would proceed via an anti-addition mechanism to yield a vinyl ether.

Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder)

The alkyne functionality of this compound is a prime substrate for cycloaddition reactions. The most notable of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction of this compound with an organic azide in the presence of a copper(I) catalyst would be expected to proceed smoothly to form the corresponding triazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science.

While alkynes are generally poor dienophiles in Diels-Alder reactions compared to alkenes, they can participate in [4+2] cycloadditions with electron-rich dienes, particularly at high temperatures or pressures. The reaction of this compound with a suitable diene would lead to the formation of a substituted cyclohexadiene derivative.

Alkyne Metathesis Reactions

Alkyne metathesis is a powerful synthetic method for the formation of new carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes. organicreactions.org This reaction involves the scrambling of alkyne substituents. While terminal alkynes can be challenging substrates for metathesis due to their propensity to polymerize, cross-metathesis with an internal alkyne is a potential application for this compound. This would allow for the coupling of the heptynyl fragment with another alkyne, leading to the formation of a more complex internal alkyne. The success of such a reaction would be highly dependent on the choice of catalyst and reaction conditions to minimize side reactions.

Reactions of the Primary Alcohol Functionality

The primary alcohol group in this compound is a versatile handle for a range of transformations, most notably oxidation reactions.

Oxidation Reactions

The oxidation of the primary alcohol in this compound can lead to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Care must be taken to select reagents that are compatible with the alkyne and alkyl chloride functionalities.

Mild oxidizing agents are required for the selective oxidation to the aldehyde, 7-chloro-2-heptynal. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this transformation as they are known to be effective for the oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid.

For the conversion to the carboxylic acid, 7-chloro-2-heptynoic acid, stronger oxidizing agents are necessary. Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) or potassium permanganate (KMnO₄) under basic conditions followed by acidic workup are typically used for the oxidation of primary alcohols to carboxylic acids. The alkyne moiety is generally stable to these conditions, although harsh oxidation conditions could potentially lead to cleavage of the triple bond.

Table 2: Oxidation Products of this compound

Oxidizing AgentProduct
Pyridinium Chlorochromate (PCC)7-Chloro-2-heptynal
Dess-Martin Periodinane (DMP)7-Chloro-2-heptynal
Jones Reagent (CrO₃, H₂SO₄, acetone)7-Chloro-2-heptynoic acid
Potassium Permanganate (KMnO₄), NaOH, then H₃O⁺7-Chloro-2-heptynoic acid

Esterification and Etherification Reactions

The primary alcohol functionality of this compound readily undergoes esterification and etherification reactions, which are fundamental transformations in organic synthesis.

Esterification:

The conversion of the hydroxyl group to an ester can be achieved through various standard protocols. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and typically, the carboxylic acid or a dehydrating agent is used in excess to drive the reaction towards the ester product.

Alternatively, for base-sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be treated with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine. These methods proceed through a more reactive acylating agent, avoiding the need for a strong acid.

Table 1: Hypothetical Esterification Reactions of this compound

Reagent Base/Catalyst Product Hypothetical Yield (%)
Acetic Anhydride Pyridine 7-Chloro-2-heptyn-1-yl acetate (B1210297) 95
Benzoyl Chloride Triethylamine 7-Chloro-2-heptyn-1-yl benzoate 92

Etherification:

The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by a nucleophilic substitution reaction (S_N2) with an alkyl halide. The choice of the base is crucial to ensure complete deprotonation without interfering with the terminal chloro substituent.

Table 2: Hypothetical Etherification Reactions of this compound

Alkyl Halide Base Product Hypothetical Yield (%)
Methyl Iodide NaH 7-Chloro-1-methoxy-2-heptyne 88

Nucleophilic Substitution of the Hydroxyl Group (e.g., Conversion to other Halides)

The hydroxyl group of this compound is a poor leaving group. Therefore, to undergo nucleophilic substitution, it must first be converted into a better leaving group. This can be achieved by protonation with a strong acid, or more commonly, by reaction with reagents that form a sulfonate ester or a halide.

For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding chloride or bromide, respectively. These reactions typically proceed via an S_N2 mechanism for primary alcohols, leading to inversion of stereochemistry if the carbon were chiral.

Table 3: Hypothetical Conversion of the Hydroxyl Group to Halides | Reagent | Product | Hypothetical Yield (%) | | :--- | :--- | :--- | :--- | | SOCl₂, Pyridine | 1,7-Dichloro-2-heptyne | 85 | | PBr₃ | 1-Bromo-7-chloro-2-heptyne | 90 |

Reactivity of the Terminal Chloro Substituent

The terminal chloro group in this compound is a primary alkyl halide, making it susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (S_N1, S_N2)

Given that it is a primary chloride, nucleophilic substitution at the C-7 position will overwhelmingly proceed through an S_N2 mechanism. This involves a backside attack by a nucleophile, leading to the displacement of the chloride ion. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. A wide range of nucleophiles, such as iodide, azide, cyanide, and alkoxides, can be employed.

Table 4: Hypothetical S_N2 Reactions at the C-7 Position | Nucleophile | Product | Hypothetical Yield (%) | | :--- | :--- | :--- | :--- | | NaI | 7-Iodo-2-heptyn-1-ol | 92 | | NaN₃ | 7-Azido-2-heptyn-1-ol | 88 | | KCN | 8-Hydroxy-6-octynenitrile | 80 |

S_N1 reactions are highly unlikely at this primary carbon center due to the instability of the corresponding primary carbocation.

Elimination Reactions to Form Alkenes or Alkynes

Elimination reactions (E2) can occur when this compound is treated with a strong, sterically hindered base, such as potassium tert-butoxide. The base abstracts a proton from the carbon adjacent to the carbon bearing the chlorine (C-6), leading to the formation of a double bond and the expulsion of the chloride ion, resulting in 7-chlorohept-1,6-diene. The alkyne functionality is generally stable under these conditions.

Cross-Coupling Reactions with Organometallic Reagents

The terminal chloroalkane moiety can participate in cross-coupling reactions with various organometallic reagents, though it is generally less reactive than the corresponding bromide or iodide. For instance, in the presence of a suitable catalyst, it can undergo coupling with Grignard reagents (Kumada coupling) or organocuprates (Gilman reagents) to form a new carbon-carbon bond.

A particularly relevant transformation is the Sonogashira coupling. organic-chemistry.orgwikipedia.org While this reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, modifications can allow for the coupling of alkyl halides. However, direct Sonogashira coupling at an sp³-hybridized carbon is challenging. A more plausible route would be the conversion of the chloro group to an iodide to increase reactivity.

Table 5: Hypothetical Cross-Coupling Reactions at the C-7 Position

Organometallic Reagent Catalyst Product Hypothetical Yield (%)
Phenylmagnesium bromide Pd(PPh₃)₄ 7-Phenyl-2-heptyn-1-ol 65

Interplay and Chemo-selectivity Among Multiple Functional Groups

The presence of both a hydroxyl group and a chloro substituent on the same molecule necessitates careful consideration of chemoselectivity in its reactions. The choice of reagents and reaction conditions will determine which functional group reacts preferentially.

For instance, when reacting with a nucleophile that is also a strong base (e.g., an alkoxide), there will be a competition between S_N2 at the C-7 position and deprotonation of the hydroxyl group. To favor substitution, the hydroxyl group could first be protected, for example, as a silyl (B83357) ether.

Conversely, to react selectively at the hydroxyl group without affecting the chloro group, conditions that are not conducive to nucleophilic substitution of alkyl chlorides should be chosen. For example, esterification with an acyl chloride in pyridine is unlikely to affect the terminal chloro group.

When using organometallic reagents such as Grignard reagents, the acidic proton of the hydroxyl group will react first in an acid-base reaction. mnstate.edu This will consume one equivalent of the Grignard reagent. Therefore, to achieve nucleophilic attack at another site, at least two equivalents of the Grignard reagent must be used. The first equivalent deprotonates the alcohol, and the second can then act as a nucleophile. However, Grignard reagents are generally poor nucleophiles for S_N2 reactions with alkyl chlorides.

The ability to selectively manipulate one functional group in the presence of the other makes this compound a potentially versatile building block in the synthesis of more complex molecules.

Chemoselective Reactions Targeting Specific Functionalities

The presence of three distinct reactive sites—the hydroxyl group, the carbon-carbon triple bond, and the carbon-chlorine bond—necessitates a careful selection of reagents and reaction conditions to achieve chemoselectivity. The inherent differences in the reactivity of these functional groups can be exploited to modify one site while leaving the others intact.

The primary alcohol at the C-1 position is susceptible to a range of transformations. For instance, oxidation to the corresponding aldehyde or carboxylic acid can be achieved using mild reagents to prevent reactions at the alkyne or chloride moieties. Conversely, the hydroxyl group can be protected as an ether or an ester, thereby allowing for subsequent manipulations of the other functional groups.

The internal alkyne at the C-2 position offers a rich playground for various addition reactions. For example, catalytic hydrogenation can selectively reduce the alkyne to either a cis-alkene or an alkane, depending on the catalyst and conditions employed. The alkyne can also participate in hydrohalogenation or hydration reactions, leading to the formation of vinyl halides or ketones, respectively.

The primary alkyl chloride at the C-7 position is a classic electrophilic site, amenable to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, such as azides, cyanides, or thiols, at the terminus of the carbon chain. The relative inertness of the alkyl chloride compared to the other functional groups under many reaction conditions allows for its selective transformation.

Table 1: Examples of Chemoselective Reactions of this compound

EntryStarting MaterialReagent(s) and ConditionsTarget FunctionalityProduct(s)Predicted Yield (%)
1This compoundPCC, CH₂Cl₂, rtAlcohol7-Chloro-2-heptynal85
2This compoundTBDMSCl, Imidazole, DMF, rtAlcohol7-Chloro-1-(tert-butyldimethylsilyloxy)-2-heptyne95
3This compoundH₂, Lindlar's catalyst, Hexane, rtAlkyne(Z)-7-Chloro-2-hepten-1-ol92
4This compoundNaN₃, DMSO, 80 °CAlkyl Chloride7-Azido-2-heptyn-1-ol88

Tandem and Cascade Reactions Involving Multiple Functional Groups

The strategic placement of the functional groups in this compound makes it an ideal substrate for tandem or cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and a significant increase in molecular complexity. These reactions are often initiated by the activation of one functional group, which then triggers a series of subsequent transformations involving the other reactive sites.

One plausible tandem reaction involves the initial activation of the alkyne by a transition metal catalyst, such as palladium or gold. This can lead to an intramolecular attack by the hydroxyl group, forming a cyclic ether, followed by a subsequent reaction involving the alkyl chloride. For instance, a palladium-catalyzed process could initiate a cyclization followed by a cross-coupling reaction at the chloride terminus.

Another potential cascade sequence could be initiated by the formation of an organometallic reagent at the C-7 position. For example, conversion of the chloride to an organolithium or Grignard reagent could be followed by an intramolecular attack on the alkyne, leading to the formation of a carbocycle. The resulting vinylmetal species could then be trapped with an electrophile.

Table 2: Plausible Tandem and Cascade Reactions of this compound

EntryStarting MaterialReagent(s) and ConditionsInitiating StepKey Intermediate(s)Final Product(s)Predicted Yield (%)
1This compoundPd(PPh₃)₄, CuI, Et₃N, then ArB(OH)₂Sonogashira CouplingAlkynyl-palladium complex7-(Aryl)-2-heptyn-1-ol75
2This compoundAuCl₃, MeOH, rtAlkyne ActivationOxonium ion2-(4-Chlorobutyl)-2,5-dihydrofuran80
3This compoundMg, THF, then CuCN·2LiClGrignard FormationOrganomagnesium species1-Cyclohepten-1-ylethanone (after quenching with Ac₂O)65

Intramolecular Cyclization Reactions

The linear seven-carbon chain of this compound is well-suited for intramolecular cyclization reactions, leading to the formation of five-, six-, or seven-membered rings, which are common motifs in many natural products and pharmaceuticals. The outcome of these cyclizations is highly dependent on the reaction conditions and the specific atoms involved in the ring-forming step.

Base-induced cyclization can be a facile method to construct cyclic ethers. Treatment of this compound with a non-nucleophilic base can deprotonate the hydroxyl group, and the resulting alkoxide can undergo an intramolecular Williamson ether synthesis by attacking the carbon bearing the chlorine atom. This would lead to the formation of a seven-membered oxepine ring.

Alternatively, radical-initiated cyclizations offer another pathway to cyclic products. For example, treatment with a radical initiator, such as AIBN and a tin hydride, could generate a radical at the C-7 position. This radical could then add to the alkyne in either an exo or endo fashion, leading to the formation of five- or six-membered carbocycles, respectively.

Transition metal-catalyzed cyclizations provide a powerful and versatile approach to a variety of cyclic structures. For instance, a palladium-catalyzed intramolecular Heck-type reaction could be envisioned, where oxidative addition of the C-Cl bond to a Pd(0) catalyst is followed by migratory insertion of the alkyne and subsequent β-hydride elimination to yield a cyclic diene.

Table 3: Potential Intramolecular Cyclization Reactions of this compound

EntryStarting MaterialReagent(s) and ConditionsCyclization TypeRing SizeProduct(s)Predicted Yield (%)
1This compoundNaH, THF, refluxWilliamson Ether Synthesis72,3,4,7-Tetrahydrooxepine70
2This compoundAIBN, Bu₃SnH, Benzene, refluxRadical Cyclization62-Methylenecyclohexanemethanol60 (exo product)
3This compoundPd(OAc)₂, PPh₃, Ag₂CO₃, DMF, 100 °CHeck-type Cyclization71-Hydroxy-2-methylenecyclohept-3-ene55

Spectroscopic Characterization Methodologies for Halogenated Alkynols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 7-chloro-2-heptyn-1-ol, ¹H NMR, ¹³C NMR, and 2D NMR techniques are employed to obtain a comprehensive structural profile.

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The deshielding effect of electronegative oxygen and chlorine atoms, along with the magnetic anisotropy of the alkyne bond, results in a distinct pattern of chemical shifts. The predicted chemical shifts and multiplicities for the protons in this compound are detailed below. The hydroxyl proton (OH) often appears as a broad singlet, and its chemical shift can vary with concentration and solvent. Its signal can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide leads to the disappearance of the OH peak. libretexts.org

Predicted ¹H NMR Data for this compound

Position Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
1 HO-CH₂ - ~4.2 Triplet (t)
4 -C≡C-CH₂ - ~2.3 Triplet (t)
5 -CH₂-CH₂ -CH₂- ~1.8 Quintet (quint)
6 -CH₂-CH₂ -CH₂Cl ~2.0 Sextet (sxt)
7 -CH₂ -Cl ~3.6 Triplet (t)

This interactive table summarizes the expected proton NMR signals.

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the presence of electronegative substituents. The sp-hybridized carbons of the alkyne typically appear in the midfield region, while carbons bonded to the hydroxyl and chloro groups are shifted downfield.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1 (-CH₂OH) ~51
C2 (-C ≡C-) ~81
C3 (-C≡C -) ~80
C4 (-CH₂-) ~19
C5 (-CH₂-) ~31
C6 (-CH₂-) ~26

This interactive table outlines the expected carbon NMR signals.

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. libretexts.orgcreative-biostructure.com For this compound, cross-peaks would be expected between the protons at C4/C5, C5/C6, and C6/C7, confirming the structure of the alkyl chain. A correlation between the C1 protons and the hydroxyl proton might also be observed. The absence of coupling across the alkyne bond is also a key structural indicator. jeol.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.orgcreative-biostructure.com It allows for the definitive pairing of the ¹H and ¹³C data presented in the tables above (e.g., the proton signal at ~3.6 ppm would correlate with the carbon signal at ~44 ppm, assigning them to C7).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org

The IR spectrum of this compound is expected to show characteristic absorption bands for its primary functional groups.

Hydroxyl (-OH) group: A strong and broad absorption band is expected in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. libretexts.org

Alkyne (-C≡C-) group: An internal alkyne typically shows a weak to medium, sharp absorption band for the C≡C stretch in the 2100-2260 cm⁻¹ region. libretexts.orgquimicaorganica.orgorgchemboulder.com The intensity is often weak because the internal triple bond has a small change in dipole moment during vibration. libretexts.org

C-Cl Bond: The carbon-chlorine bond stretch gives rise to a strong absorption in the fingerprint region of the spectrum, typically between 850 and 550 cm⁻¹. libretexts.orgorgchemboulder.comspectroscopyonline.com

Other Bonds: The sp³ C-H stretching vibrations from the alkyl chain will appear as sharp peaks just below 3000 cm⁻¹. A strong C-O stretching band for the primary alcohol is also expected around 1050 cm⁻¹. libretexts.org

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3200 - 3500 Strong, Broad
Alkyne (-C≡C-) C≡C Stretch 2100 - 2260 Weak to Medium, Sharp
Alkyl (-CH₂-) C-H Stretch 2850 - 2960 Medium to Strong
Alcohol (C-O) C-O Stretch ~1050 Strong

This interactive table presents the key infrared absorption frequencies.

The presence of the hydroxyl group leads to significant intermolecular hydrogen bonding. This interaction has a pronounced effect on the IR spectrum. The O-H stretching frequency is lowered (red-shifted) and the absorption band is significantly broadened compared to a "free" non-hydrogen-bonded hydroxyl group, which would appear as a sharp peak around 3600-3650 cm⁻¹. quora.comquora.comlibretexts.org This broadening occurs because hydrogen bonding weakens the O-H bond and creates a variety of slightly different vibrational environments within the sample at any given moment, leading to an overlap of many absorption peaks. khanacademy.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS provides the molecular weight and, through the analysis of fragmentation patterns, valuable information about its structural features. The presence of a chlorine atom is particularly significant, as it imparts a characteristic isotopic signature in the mass spectrum. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit two peaks: the molecular ion peak (M⁺) and an (M+2)⁺ peak, with a relative intensity ratio of about 3:1. This isotopic pattern is a key indicator for the presence of a single chlorine atom in the molecule.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact molecular formula of a compound from its molecular weight. For this compound, with the molecular formula C₇H₁₁ClO, HRMS can distinguish its exact mass from other potential compounds with the same nominal mass.

The theoretical monoisotopic mass of this compound can be calculated using the masses of the most abundant isotopes of its constituent elements.

ElementIsotopeExact Mass (Da)Number of AtomsTotal Mass (Da)
Carbon¹²C12.000000784.000000
Hydrogen¹H1.0078251111.086075
Chlorine³⁵Cl34.968853134.968853
Oxygen¹⁶O15.994915115.994915
Total 146.049843

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of C₇H₁₁ClO.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a roadmap to the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the functional groups present.

Alcohols commonly undergo two primary fragmentation pathways: alpha-cleavage and dehydration. libretexts.orgjove.com

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. For this compound, this would involve the cleavage of the C1-C2 bond, leading to the formation of a resonance-stabilized oxonium ion. The loss of the C₆H₁₀Cl radical would result in a fragment with an m/z corresponding to [CH₂OH]⁺.

Dehydration: The loss of a water molecule (18 amu) is another common fragmentation for alcohols, which would result in a peak at M-18. jove.com

The presence of the chloroalkyl chain also influences fragmentation. Cleavage of the carbon-chlorine bond can occur, as well as fragmentation along the alkyl chain. The fragmentation pattern will likely show clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

Predicted Fragment IonFragmentation PathwayPredicted m/z
[C₇H₁₁ClO]⁺Molecular Ion146/148
[C₇H₉O]⁺Loss of HCl110
[C₆H₁₀Cl]⁺Alpha-cleavage (loss of CH₂OH)117/119
[C₇H₉Cl]⁺Loss of H₂O128/130
[CH₂OH]⁺Alpha-cleavage31
[C₄H₈Cl]⁺Cleavage of C4-C5 bond91/93

Other Spectroscopic Techniques

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a sample. wikipedia.org It is particularly useful for identifying specific functional groups. For this compound, the most characteristic feature in the Raman spectrum would be the stretching vibration of the internal alkyne (C≡C) bond. Internal alkynes typically exhibit a Raman signal in the region of 2200-2300 cm⁻¹. researchgate.netacs.org This peak is often strong and sharp, serving as a clear indicator of the alkyne functionality.

Additionally, the C-Cl stretching vibration would also be observable in the Raman spectrum. The position of this peak can vary but is generally found in the range of 600-800 cm⁻¹. researchgate.net The combination of the characteristic alkyne and C-Cl stretching bands would provide strong evidence for the structure of this compound.

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
C≡C (Internal Alkyne)Stretching~2200 - 2300
C-ClStretching~600 - 800
C-H (sp³)Stretching~2850 - 3000
O-HStretching~3200 - 3600

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. uobabylon.edu.iq This technique is most informative for compounds containing conjugated π-systems, such as conjugated dienes, polyenes, and aromatic compounds, as the electronic transitions in these systems fall within the accessible UV-Vis range (200-800 nm). libretexts.org

This compound does not possess a conjugated system. Its chromophores are the isolated C≡C triple bond and the C-Cl and O-H single bonds. The electronic transitions for these isolated functional groups (σ → σ* and n → σ*) require high energy and thus occur at wavelengths below 200 nm, in the far-UV region. uobabylon.edu.iq This region is often not accessible with standard UV-Visible spectrophotometers. Consequently, a UV-Visible spectrum of this compound would likely not show any significant absorption peaks in the 200-800 nm range. While not useful for detailed structural elucidation of this particular molecule, this lack of absorption can confirm the absence of conjugated systems.

A comprehensive search for specific computational and theoretical studies on the chemical compound This compound did not yield detailed research findings necessary to construct the requested article. The public scientific literature, based on the conducted searches, does not appear to contain in-depth analyses, such as quantum chemical calculations of its electronic structure, reaction mechanism elucidations through computational modeling, or specific conformational and molecular dynamics simulations for this particular molecule.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the detailed outline provided in the user's request. The specific data required for subsections on molecular orbital analysis, electron density distribution, transition state characterization, and energy profiles for this compound are not available in the searched resources.

General principles of computational and theoretical studies on halogenated alkynols can be discussed, but this would deviate from the strict instruction to focus solely on "this compound" and the provided outline. To maintain scientific accuracy and avoid speculation, this article cannot be generated as requested due to the absence of specific research data on the target compound.

Computational and Theoretical Studies on Halogenated Alkynols

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications (excluding toxicity prediction)aimspress.com

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. mdpi.com These models are instrumental in predicting the properties of new or untested compounds, thereby streamlining the research and development process. For halogenated alkynols like 7-Chloro-2-heptyn-1-ol, QSAR and cheminformatics can offer significant insights into their behavior and potential applications, excluding toxicity.

A typical QSAR study involves calculating a set of molecular descriptors that characterize the physicochemical properties of the molecules. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. For a series of compounds, these descriptors are then correlated with a measured biological activity or property using statistical methods like multiple linear regression (MLR). aimspress.com

Table 1: Hypothetical Molecular Descriptors for a Series of Halogenated Alkynols

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Dipole Moment (Debye)
This compound146.622.120.232.5
7-Bromo-2-heptyn-1-ol191.072.320.232.4
8-Chloro-3-octyn-1-ol160.652.520.232.6
6-Chloro-2-hexyn-1-ol132.591.720.232.4

A hypothetical QSAR model derived from such data might take the form of the following equation:

Property = a(LogP) + b(Polar Surface Area) + c(Dipole Moment) + d

In this equation, 'a', 'b', and 'c' represent the coefficients determined through regression analysis, which indicate the relative importance of each descriptor to the predicted property, and 'd' is a constant.

Cheminformatics also plays a crucial role in analyzing large chemical datasets and identifying structure-activity trends. nih.gov For instance, similarity searching and clustering techniques could be used to group halogenated alkynols based on their structural features. This can help in identifying compounds with desired properties from a virtual library, thereby prioritizing synthetic efforts.

Table 2: Research Findings from a Hypothetical QSAR Study on Halogenated Alkynols

Model ParameterValueInterpretation
R² (Coefficient of Determination)0.85Indicates that 85% of the variance in the property can be explained by the model.
Q² (Cross-validated R²)0.75Suggests good predictive power of the model on new data.
F-statistic45.6Indicates that the model is statistically significant.
Standard Error of Estimate0.12Represents the average deviation of the predicted values from the actual values.

The findings from such a study would elucidate the key structural features that govern the activity of halogenated alkynols. For example, a positive coefficient for LogP might suggest that hydrophobicity is beneficial for the modeled activity, while the influence of polar surface area and dipole moment would shed light on the importance of polar interactions.

Applications of 7 Chloro 2 Heptyn 1 Ol As a Versatile Synthetic Building Block

Precursor in Natural Product Total Synthesis

The combination of a reactive alkyne and a terminal chloride, along with a primary alcohol, makes 7-Chloro-2-heptyn-1-ol an attractive starting material for the total synthesis of natural products.

Formation of Complex Ring Systems and Stereocenters

The chloroalkyne functionality is a precursor to various carbon-carbon and carbon-heteroatom bond formations, which are fundamental to the construction of cyclic and polycyclic frameworks found in many natural products. For instance, the terminal chloride can participate in intramolecular cyclization reactions. Depending on the reaction conditions and the introduction of other functional groups, a variety of ring sizes and heterocyclic systems could potentially be formed.

Furthermore, the alkyne can be stereoselectively reduced to either a cis- or trans-alkene, providing a powerful tool for controlling the geometry of the carbon backbone. Subsequent stereospecific reactions, such as epoxidation or dihydroxylation of the resulting alkene, would allow for the precise installation of stereocenters, a critical aspect of natural product synthesis.

Introduction of Alkyne and Alcohol Moieties into Target Molecules

The inherent alkyne and alcohol functionalities of this compound can be directly incorporated into the final target molecule. Alkynes are common features in many biologically active natural products and can also serve as a handle for further functionalization via reactions like the Sonogashira coupling or click chemistry. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used as a nucleophile in esterification or etherification reactions, providing numerous pathways for chain elongation and the introduction of diverse functional groups.

Scaffold for Medicinal Chemistry and Drug Discovery (excluding clinical trials)

The structural motifs present in this compound are of significant interest in the field of medicinal chemistry for the design and synthesis of novel therapeutic agents.

Synthesis of Bioactive Analogs

By systematically modifying the three functional groups of this compound, medicinal chemists could generate a library of diverse analogs for screening against various biological targets. For example, the terminal chloride could be displaced by a range of nucleophiles, such as amines, thiols, or azides, to introduce a wide array of pharmacophoric groups. The alkyne could be hydrated to form a ketone or subjected to cycloaddition reactions to generate heterocyclic scaffolds.

Development of Pharmacologically Relevant Scaffolds

The this compound backbone itself can serve as a novel scaffold for the development of new drugs. The linear chain with reactive handles at both ends and in the middle provides a versatile platform for creating molecules with specific three-dimensional arrangements required for binding to biological targets. The combination of a hydrophobic alkyl chain and polar functional groups offers a balance of properties that can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles.

Intermediate in Materials Science and Polymer Chemistry

The reactivity of the alkyne and the terminal chloride makes this compound a promising monomer or cross-linking agent in the synthesis of advanced materials and polymers.

The alkyne functionality can participate in polymerization reactions, such as alkyne metathesis or click polymerization, to create novel polymers with unique properties. The presence of the chloro- and hydroxyl- functionalities would allow for post-polymerization modification, enabling the tuning of the material's properties, such as solubility, thermal stability, and surface characteristics. For instance, the terminal chloride could be used to graft other polymer chains or attach functional molecules to the polymer backbone.

Below is a table summarizing the potential reactions and applications of the functional groups in this compound.

Functional GroupPotential ReactionsPotential Applications
Primary Alcohol Oxidation, Esterification, EtherificationIntroduction of carbonyls, chain elongation, linking to other molecules
Internal Alkyne Reduction (cis/trans), Hydration, Cycloaddition, Sonogashira Coupling, Click Chemistry, PolymerizationControl of stereochemistry, formation of ketones and heterocycles, C-C bond formation, polymer synthesis
Terminal Alkyl Chloride Nucleophilic Substitution (e.g., with amines, thiols, azides), Intramolecular CyclizationIntroduction of diverse functional groups, formation of cyclic structures

Synthesis of Functional Polymers and Monomers

There is currently no available scientific literature detailing the use of this compound as a monomer for the synthesis of functional polymers. While its structure suggests potential for polymerization through either the hydroxyl or chloro groups, or via reactions involving the alkyne, no specific examples or research findings have been reported. The investigation into its polymerization behavior, the properties of any resulting polymers, and its potential as a comonomer remains an unexplored area of polymer chemistry.

Incorporation into Advanced Materials

Similarly, information regarding the incorporation of this compound into advanced materials is not present in the reviewed literature. The unique combination of a terminal chloroalkane, an internal alkyne, and a primary alcohol could hypothetically be leveraged for creating materials with tailored properties, such as flame retardancy, modified surface characteristics, or as a cross-linking agent. However, no studies demonstrating these or any other applications in materials science have been published.

Derivatization for Specialized Reagents and Ligands

The potential for this compound to be derivatized into more complex molecules for specialized applications is evident from its structure, yet specific examples in the scientific literature are wanting.

Synthesis of Organometallic Ligands

No specific research has been found that documents the synthesis of organometallic ligands derived from this compound. The alkyne and hydroxyl moieties could serve as coordination sites for metal centers, and the chloro group offers a handle for further functionalization. This suggests that it could be a precursor for novel ligands in catalysis or materials science, but this potential has not been experimentally realized in published studies.

Preparation of Specialty Chemicals for Industrial Applications

While chemical suppliers list this compound, indicating its availability for research and potential industrial use, there is no information in the public domain regarding its application in the preparation of specialty chemicals for industrial purposes. Its utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other high-value chemical products has not been described in the available literature.

Advanced Methodologies and Future Research Directions

Catalytic Approaches for Selective Transformations

Catalysis is a cornerstone of modern organic synthesis, offering efficient and selective routes to complex molecules. For a multifunctional molecule like 7-Chloro-2-heptyn-1-ol, catalytic methods are essential for achieving high selectivity and yield in its transformations.

Asymmetric Catalysis for Chiral Induction

The development of chiral versions of this compound and its derivatives is crucial for applications in medicinal chemistry and materials science. Asymmetric catalysis provides the most elegant and efficient means to introduce chirality.

Future research could focus on the enantioselective reduction of a corresponding ketone precursor to generate a chiral alcohol. Alternatively, kinetic resolution of the racemic alcohol could be achieved using chiral catalysts. A significant area of interest is the catalytic enantioselective halogenation or haloazidation of related allylic alcohols, which can be precursors to chiral haloalkynols. nih.govnih.gov Such methods, often employing titanium-based catalysts with chiral ligands, can establish key stereocenters with high precision. nih.gov The development of catalytic systems that can differentiate between the two prochiral faces of the alkyne or the area around the alcohol would be a significant advancement.

Table 1: Potential Asymmetric Catalytic Approaches

Catalytic Method Target Transformation Potential Catalyst Type Expected Outcome
Asymmetric Hydrogenation Reduction of 7-chloro-2-heptyn-1-one Chiral Ruthenium or Rhodium complexes Enantiomerically enriched this compound
Kinetic Resolution Acylation of racemic this compound Chiral lipase (B570770) or acylase enzymes Separation of enantiomers

Development of Novel Catalytic Systems for Halogenated Alkynols

The presence of both a chloro and a hydroxyl group in this compound necessitates the development of robust and selective catalytic systems that can tolerate these functional groups. Research in this area would likely target transition-metal-catalyzed cross-coupling reactions or functionalization of the alkyne. For instance, catalysts that can selectively activate the C-Cl bond for coupling reactions without affecting the alkyne or alcohol would be highly valuable. nih.gov

Furthermore, novel catalyst systems are needed for the functionalization of the alkyne moiety. While many catalysts for alkyne functionalization exist, their compatibility with terminal alkyl chlorides can be limited. mdpi.com The development of recyclable catalysts, such as metal nanoparticles supported on materials like graphitic carbon nitride, could offer sustainable options for reactions like halogenation or coupling of the alkyne. mdpi.com

Flow Chemistry Applications for Efficient Synthesis

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to scale up reactions more easily. mdpi.comnih.gov For the synthesis and transformation of this compound, flow chemistry could be particularly beneficial.

The synthesis of this compound may involve energetic intermediates or exothermic steps, which can be managed more safely in a microreactor. beilstein-journals.org Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. rsc.org For example, a multi-step synthesis could be "telescoped" into a continuous sequence, avoiding the isolation of intermediates and reducing waste. nih.gov Future research could involve designing a continuous flow process for the synthesis of this compound, potentially starting from readily available precursors and incorporating in-line purification steps.

Table 2: Advantages of Flow Chemistry for this compound Synthesis

Feature Advantage in Flow Chemistry Relevance to this compound
Safety Small reactor volumes and excellent heat dissipation minimize risks of thermal runaways. Important for potentially hazardous steps like alkynylation or halogenation.
Efficiency Rapid optimization of reaction conditions and potential for higher throughput. Faster development of synthetic routes and production scalability.
Control Precise control over stoichiometry, temperature, and residence time. Leads to higher selectivity and reduced byproduct formation.

| Automation | Enables automated synthesis and in-line analysis for process monitoring. | Reduces manual labor and allows for on-demand production. |

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound should be guided by the principles of green chemistry to ensure sustainability and minimize environmental impact. solubilityofthings.comijnrd.orgrroij.com This involves considering factors such as atom economy, the use of safer solvents, energy efficiency, and waste reduction. rroij.comijrar.org

Key aspects to consider include:

Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. solubilityofthings.com

Use of Catalysis : Employing catalytic reagents in place of stoichiometric ones to reduce waste. solubilityofthings.com

Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. scholaris.ca

Renewable Feedstocks : Exploring the use of starting materials derived from renewable resources. ijnrd.org

Future research should focus on developing a synthetic route to this compound that scores highly on green chemistry metrics. This could involve biocatalytic steps, the use of water as a solvent, or energy-efficient methods like microwave or ultrasonic irradiation. scholaris.ca

Exploration of Novel Reactivity Patterns and Rearrangements

The unique structure of this compound allows for the exploration of novel reactivity patterns and rearrangement reactions. The interplay between the chloro, alkyne, and hydroxyl functionalities could lead to interesting and synthetically useful transformations. For example, intramolecular reactions could be triggered to form cyclic structures.

Under certain conditions, propargylic alcohols can undergo rearrangements like the Meyer-Schuster or Rupe rearrangement. While this compound is not a propargylic alcohol, related catalytic systems could potentially induce novel rearrangements. The presence of the terminal chlorine might also influence the regioselectivity of addition reactions to the alkyne. Future work could investigate the behavior of this compound under various reaction conditions (e.g., strong acids, bases, or transition metal catalysts) to uncover new synthetic pathways. The potential for cationic rearrangements could also be explored, although these can be complex to control. msu.edu

Multicomponent Reactions Incorporating Haloalkynol Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools for building molecular diversity. nih.govnih.govbeilstein-journals.org The structure of this compound makes it an excellent candidate for use as a building block in MCRs. researchgate.net

The alcohol functionality could participate in reactions like the Passerini or Ugi reactions. nih.gov The alkyne could be involved in cycloaddition reactions, and the chloro group could be used for subsequent modifications. By designing MCRs that incorporate this compound, it would be possible to rapidly generate libraries of complex molecules with diverse structures. researchgate.netrug.nl This is particularly valuable in drug discovery and materials science. nih.govrug.nl Future research should focus on developing novel MCRs where this compound can act as a key bifunctional or trifunctional component.

Table 3: Potential Multicomponent Reactions Involving Haloalkynol Scaffolds

MCR Type Role of Haloalkynol Potential Products
Ugi Reaction Alcohol component Complex peptide-like structures
Passerini Reaction Alcohol component α-Acyloxy carboxamides
A³ Coupling Alkyne component Propargylamines

| [3+2] Cycloaddition | Alkyne component | Triazoles or other heterocycles |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.